molecular formula C22H19N3OS B2655230 3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-12-1

3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2655230
CAS RN: 863594-12-1
M. Wt: 373.47
InChI Key: PNOORIKDRCHCTH-UHFFFAOYSA-N
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Description

The compound you’re interested in is a derivative of pyrazole and thiazolo[5,4-b]pyridine . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they are known for their wide range of biological activities . Thiazolo[5,4-b]pyridines are also a class of organic compounds that have been shown to possess various biological activities .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, have been synthesized via the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

A study by Fadda et al. (2012) focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the complexity and versatility of synthesizing heterocyclic compounds, which could include derivatives similar to the mentioned compound (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial and Antitumor Activities

Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety. Such studies underscore the potential of thiazolo[5,4-b]pyridin derivatives in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

properties

IUPAC Name

3,5-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-13-9-14(2)11-17(10-13)20(26)24-19-12-16(7-6-15(19)3)21-25-18-5-4-8-23-22(18)27-21/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOORIKDRCHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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